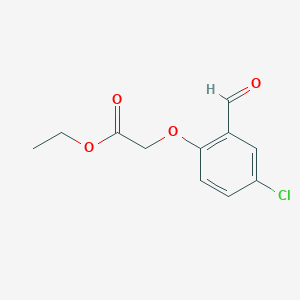

Ethyl (4-chloro-2-formylphenoxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

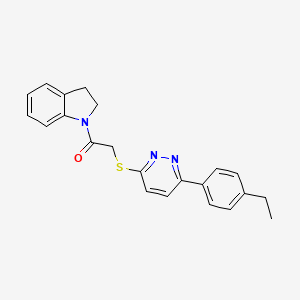

Ethyl (4-chloro-2-formylphenoxy)acetate can be synthesized through a variety of methods, including the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate, the reduction of ethyl (4-chloro-2-nitrophenoxy)acetate with iron filings and hydrochloric acid, and the condensation reaction of 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base.Molecular Structure Analysis

The molecular formula of Ethyl (4-chloro-2-formylphenoxy)acetate is C11H11ClO4. It contains total 27 bond(s); 16 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Ethyl (4-chloro-2-formylphenoxy)acetate is highly reactive and can form a variety of chemical derivatives through various chemical reactions.Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-formylphenoxy)acetate exhibits a melting point of 59-61°C and a boiling point of 296-297°C. It has a slightly sweet odor and is insoluble in water, but soluble in alcohol and organic solvents. The compound is stable under normal conditions and does not decompose when subjected to heat, light, or air.科学的研究の応用

Synthesis and Characterization in Medicinal Chemistry

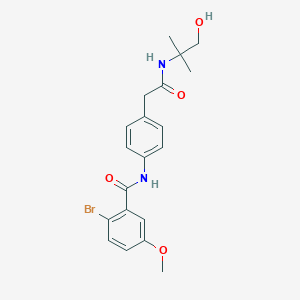

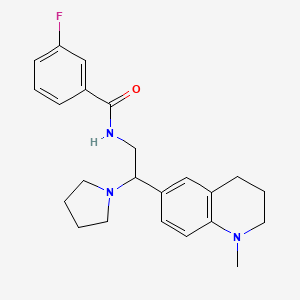

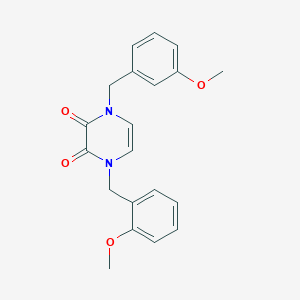

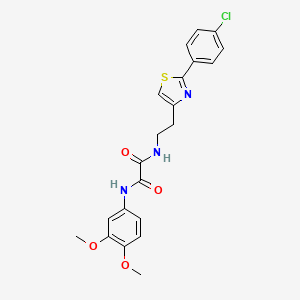

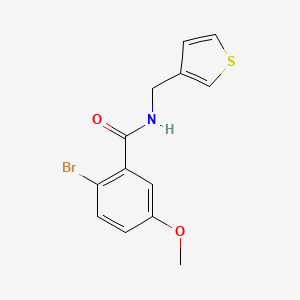

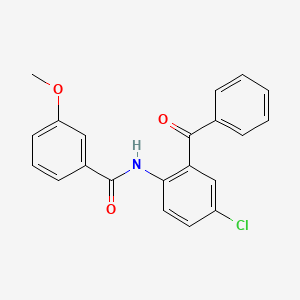

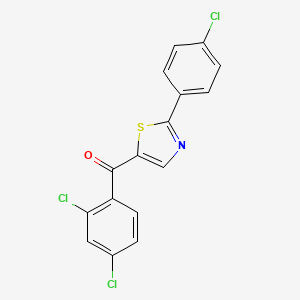

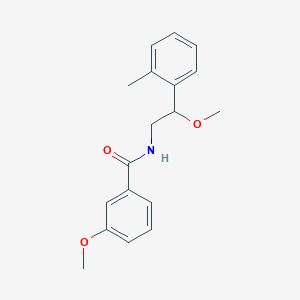

Ethyl (4-chloro-2-formylphenoxy)acetate is used in the synthesis of various derivatives with potential medicinal applications. For instance, it's involved in the production of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which have been evaluated for analgesic and anti-inflammatory activities in rodents (Dewangan et al., 2015). Additionally, it's used in the synthesis of imines and thiazolidinones with antimicrobial properties (Fuloria et al., 2009).

Corrosion Inhibition

Research has shown that derivatives of Ethyl (4-chloro-2-formylphenoxy)acetate, such as chalcone derivatives, are effective corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives exhibit high inhibition activities and their adsorption on mild steel surfaces follows the Langmuir adsorption model (Lgaz et al., 2017).

Diuretic Activity

Certain derivatives of Ethyl (4-chloro-2-formylphenoxy)acetate have been investigated for their diuretic activities. For example, a study on aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate revealed potent, high-ceiling diuretic properties (Lee et al., 1984).

Enzymatic Reduction in Biotechnology

The compound plays a role in biotechnological processes, such as the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems. This process is crucial for producing optically pure pharmaceutical intermediates (Shimizu et al., 1990).

Environmental Analysis

In environmental studies, it's used in the development of methods for the detection and analysis of pesticides, like 4-chloro-2-methylphenoxy acetic acid, in complex matrices. This application is vital for monitoring and managing the environmental impact of agricultural chemicals (Omidi et al., 2014).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(4-chloro-2-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMSVBFVAZDXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-2-formylphenoxy)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384136.png)

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)